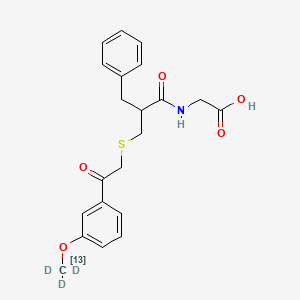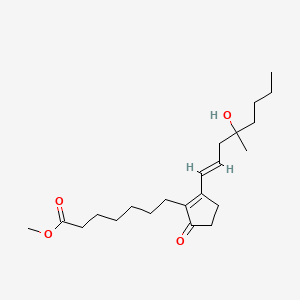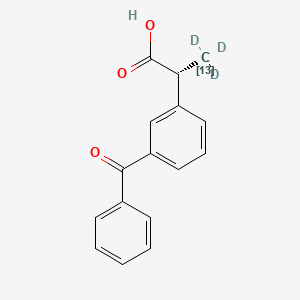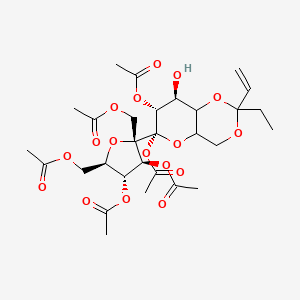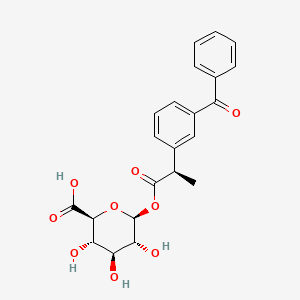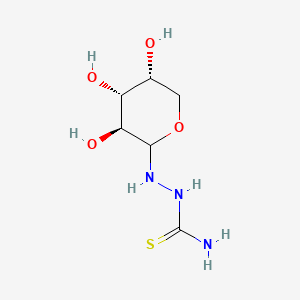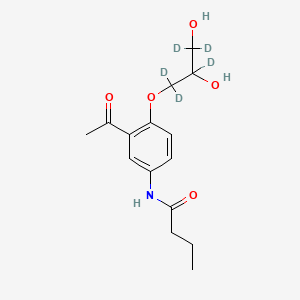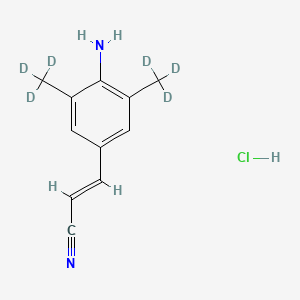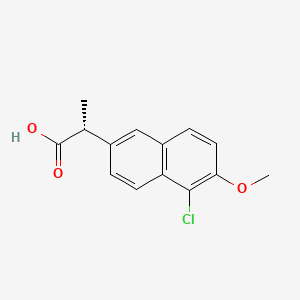
(R)-5-Chloro Naproxen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-5-Chloro Naproxen” is a derivative of Naproxen, which is a non-steroidal anti-inflammatory drug (NSAID) commonly used for the reduction of pain, fever, inflammation, and stiffness caused by conditions such as osteoarthritis, kidney stones, rheumatoid arthritis, psoriatic arthritis, gout, ankylosing spondylitis, menstrual cramps, tendinitis, and for the treatment of primary dysmenorrhea .
Synthesis Analysis
While specific synthesis methods for “®-5-Chloro Naproxen” were not found, there have been recent advances in the synthesis of Naproxen. Novel practical and asymmetric approaches are still being developed for their synthesis . More research would be needed to provide a detailed synthesis analysis for “®-5-Chloro Naproxen”.Molecular Structure Analysis
The molecular structure of Naproxen has been studied extensively. The crystal structure of the racemic compound was solved from powder X-ray diffraction data . An NMR crystallography approach was used to investigate the H-atom positions in the two crystallographically unique COOH–CONH hydrogen-bonded dimers .Scientific Research Applications
Nonsteroidal Anti-Inflammatory Drug (NSAID)
“®-5-Chloro Naproxen” is a derivative of Naproxen, which is a representative nonsteroidal anti-inflammatory drug (NSAID). It is commonly used for pain, inflammation, and stiffness associated with conditions like arthritis .
Synthesis Research
Recent advances in the synthesis of Ibuprofen and Naproxen have been a significant area of research. Novel practical and asymmetric approaches are still being developed for their synthesis .
Development of More Potent and Selective Derivatives
The endeavor in the synthesis of Ibuprofen and Naproxen has enabled access to more potent and selective derivatives from the key frameworks of these drugs .
Application in Continuous-Flow Chemistry
The development of a synthetic route to Ibuprofen and Naproxen over the last 10 years is summarized, including developing methodologies, finding novel synthetic routes, and applying continuous-flow chemistry .
Topical Delivery System
Naproxen-loaded chitosan/carrageenan nanoparticles were incorporated into a Carbopol 940 gel system. This system has unique features of sustained drug delivery as well as improved permeation through a topical route .
In Vivo Anti-Inflammatory Activity
The developed gel formulation was found to be more effective than the control gel in treating arthritis-associated inflammation in albino Wistar rats .
Mechanism of Action
Target of Action
®-5-Chloro Naproxen, like its parent compound Naproxen, primarily targets the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins , which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever .
Mode of Action
®-5-Chloro Naproxen works by reversibly inhibiting both the COX-1 and COX-2 enzymes . This inhibition leads to a decrease in the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever .
Biochemical Pathways
The inhibition of COX enzymes by ®-5-Chloro Naproxen affects the Arachidonic Acid Metabolism pathway . This pathway is responsible for the production of prostaglandins. By inhibiting the COX enzymes, ®-5-Chloro Naproxen reduces the production of these inflammatory mediators .
Pharmacokinetics
The pharmacokinetics of ®-5-Chloro Naproxen would be expected to be similar to that of Naproxen. Naproxen is characterized by rapid and complete absorption after oral administration . It binds extensively, in a concentration-dependent manner, to plasma albumin . The area under the plasma concentration-time curve (AUC) of Naproxen is linearly proportional to the dose for oral doses up to a total dose of 500mg . At doses greater than 500mg, there is an increase in the unbound fraction of the drug, leading to an increased renal clearance of total Naproxen while unbound renal clearance remains unchanged .
Result of Action
The molecular and cellular effects of ®-5-Chloro Naproxen’s action primarily involve the reduction of inflammation, pain, and fever. This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response . In addition, Naproxen has been shown to cause changes in the intestinal tissue structure and affect the intestinal antioxidant system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-5-Chloro Naproxen. For instance, the presence of certain ions or humic acids can slow down the photodecomposition of Naproxen . Moreover, the matrix created by treated municipal waste can act as a photo-sensitizer, accelerating the photodecomposition of Naproxen . Therefore, the environmental context can significantly impact the behavior and effectiveness of ®-5-Chloro Naproxen.
properties
IUPAC Name |
(2R)-2-(5-chloro-6-methoxynaphthalen-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVAYDHIVLCPBC-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-Chloro Naproxen | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


